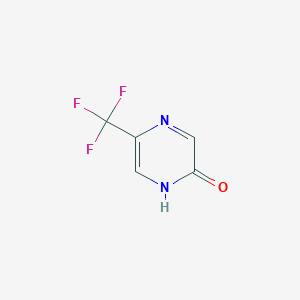

5-(Trifluoromethyl)pyrazin-2-OL

Description

Overview of Pyrazine (B50134) Derivatives in Fundamental and Applied Research

Pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in organic and medicinal chemistry. bldpharm.comnih.gov Pyrazine derivatives are noted for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. nih.govresearchgate.net The electron-deficient nature of the pyrazine ring makes it a versatile platform for various chemical transformations, including cross-coupling reactions, allowing for extensive functionalization. nih.govnih.gov This chemical tractability has led to the development of numerous pyrazine-containing drugs and has established the pyrazine core as a hot topic in pharmaceutical research. researchgate.netfluorochem.co.uk Their application extends beyond medicine into materials science, where they are used in the synthesis of catalysts and functional polymers. bldpharm.com

The Unique Research Landscape of 5-(Trifluoromethyl)pyrazin-2-OL within the Pyrazine Class

The academic focus on this compound is primarily centered on its role as a specialized building block or chemical intermediate for creating more complex molecules. lookchem.com Unlike many other pyrazine derivatives that are extensively studied for their direct biological effects, the research landscape for this specific compound is defined by its potential as a starting material. Its structure is notable for two key features: the potent electron-withdrawing trifluoromethyl group and the hydroxyl group, which establishes a critical tautomeric equilibrium with the corresponding keto form, 5-(trifluoromethyl)pyrazin-2(1H)-one. lookchem.com

This tautomerism is a defining chemical characteristic. While the -ol form presents a hydroxyl group for reactions like etherification, the -one form offers different reactivity patterns. The balance of this equilibrium can be influenced by factors such as the solvent and the presence of other functional groups, a phenomenon noted in related heterocyclic systems. mdpi.com The combination of the stable, lipophilic -CF3 group with the reactive hydroxypyrazine core makes it a valuable synthon for introducing this specific fluorinated motif into larger, more complex structures intended for pharmaceutical or agrochemical applications. lookchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 134510-03-5 | fluorochem.co.uklookchem.com |

| Molecular Formula | C₅H₃F₃N₂O | lookchem.com |

| Molecular Weight | 164.09 g/mol | lookchem.com |

| Synonyms | 5-(trifluoromethyl)pyrazin-2(1H)-one; 5-Hydroxy-2-(trifluoromethyl)pyrazine | lookchem.com |

| Predicted Density | 1.55±0.1 g/cm³ | lookchem.com |

| Predicted pKa | 10.27±0.40 | lookchem.com |

This table is based on predicted and aggregated data from chemical suppliers and databases.

Identification of Key Research Questions and Future Directions for this compound Studies

The current status of this compound as primarily a commercial building block indicates that its fundamental chemistry and potential applications are significantly underexplored. This presents several key research questions and future directions:

Optimized Synthesis and Characterization: While the compound is commercially available, detailed academic studies on its synthesis, purification, and comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry, X-ray crystallography) are lacking. A robust and scalable synthesis protocol published in academic literature would be highly valuable.

Tautomeric Equilibrium Studies: A fundamental investigation into the keto-enol tautomerism of the molecule is warranted. Research to determine the dominant tautomer under various solvent conditions and to quantify the equilibrium would provide crucial insights into its reactivity.

Exploration of Reactivity: Systematic studies of its reactivity at both the hydroxyl/keto group and the pyrazine ring are needed. This includes exploring its utility in a range of chemical transformations such as etherification, N-alkylation, and palladium-catalyzed cross-coupling reactions to build a library of novel derivatives.

Scaffold for Medicinal Chemistry: Leveraging its status as a trifluoromethylated pyrazine, the compound should be used as a scaffold to generate new series of molecules for biological screening. Drawing parallels with other pyrazine derivatives, these new compounds could be tested for a range of activities, particularly as anticancer or antimicrobial agents. nih.gov For example, methods used to functionalize 2-aminopyrazines could be adapted to derivatives of this compound to explore new chemical space. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-10-4(11)2-9-3/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBNWYMJWPBFAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=O)N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134510-03-5 | |

| Record name | 5-(trifluoromethyl)pyrazin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Trifluoromethyl Pyrazin 2 Ol

Strategies for the Synthesis of 5-(Trifluoromethyl)pyrazin-2-OL

The creation of the this compound structure is approached through three main strategies: building the pyrazine (B50134) core from acyclic precursors, selectively adding a trifluoromethyl group to a pyrazine ring, and modifying an already substituted pyrazine to yield the final product.

De Novo Cyclization Approaches to the Pyrazine Core

The formation of the pyrazine ring system from acyclic components, known as de novo synthesis, offers a direct route to trifluoromethylated pyrazines. A primary method involves the cyclocondensation of an α-dicarbonyl compound with a 1,2-diamine. To synthesize this compound, this would typically involve the reaction of a trifluoromethyl-containing 1,2-dicarbonyl species with an aminating agent or the condensation of a more common dicarbonyl compound with a trifluoroacetamidine (B1306029) derivative.

A common pathway is the reaction between an α-amino ketone and an α-keto amide, followed by cyclization and oxidation. For the target molecule, this could involve the condensation of an amino ketone with a trifluoroacetyl-containing counterpart. The regiochemistry of the final product is determined by the specific reactants and reaction conditions chosen.

| Reactant 1 | Reactant 2 | Key Reaction Type | Potential Product | Reference Context |

|---|---|---|---|---|

| Trifluoromethylated α-dicarbonyl | Ammonia or ammonium (B1175870) salt | Cyclocondensation | This compound precursor | General pyrazine synthesis principles beilstein-journals.org |

| Glyoxal or pyruvaldehyde | Trifluoroacetamidine | Cyclocondensation | This compound | Adaptation of known pyrazole (B372694) synthesis nih.gov |

Regioselective Introduction of the Trifluoromethyl Group (Trifluoromethylation)

A widely employed strategy for the synthesis of trifluoromethylated heterocycles involves the direct introduction of the CF3 group onto a preformed pyrazine ring. The success of this approach hinges on the ability to control the position of the incoming trifluoromethyl group, a concept known as regioselectivity. For the synthesis of this compound, this would entail the trifluoromethylation of pyrazin-2-ol or a suitably protected derivative.

Direct C-H trifluoromethylation has emerged as a powerful tool in organic synthesis. These methods often involve the generation of a trifluoromethyl radical, which then attacks the heteroaromatic ring. Photoredox catalysis is a prominent modern technique for such transformations, utilizing visible light to initiate the radical process under mild conditions. Reagents like sodium trifluoromethanesulfinate (Langlois' reagent) are commonly used as sources of the trifluoromethyl radical. nih.gov The regioselectivity of these reactions on substituted pyrazines can be influenced by the electronic properties of the existing substituents. researchgate.net

Transition metal-catalyzed cross-coupling reactions provide a reliable method for the introduction of a trifluoromethyl group. This typically involves the reaction of a halopyrazine with a trifluoromethyl source in the presence of a suitable metal catalyst, most commonly copper or palladium. For the synthesis of this compound, a starting material such as 5-bromo- or 5-chloropyrazin-2-ol would be subjected to trifluoromethylation.

Copper-catalyzed trifluoromethylation often employs reagents like TMSCF3 (Ruppert-Prakash reagent) or trifluoromethyl iodide. beilstein-journals.orgnih.gov These reactions are generally tolerant of various functional groups.

Palladium-catalyzed trifluoromethylation has also been developed for aryl and heteroaryl halides. nih.govnih.gov These methods offer an alternative catalytic system and may provide different reactivity profiles and substrate scope.

| Substrate | CF3 Source | Catalyst | Typical Conditions | Product | Reference Context |

|---|---|---|---|---|---|

| 5-Bromopyrazin-2-ol | TMSCF3 | CuI | Base, high temperature | This compound | General copper-catalyzed trifluoromethylation beilstein-journals.org |

| 5-Chloropyrazin-2-ol | TESCF3 | Pd(dba)2 / ligand | Fluoride source, dioxane | This compound | Palladium-catalyzed trifluoromethylation of aryl chlorides nih.gov |

The choice between a nucleophilic or electrophilic trifluoromethylating agent depends on the electronic nature of the pyrazine substrate.

Electrophilic trifluoromethylating agents are used for electron-rich substrates. Reagents such as Togni's reagents enamine.netwikipedia.orgenamine.netbeilstein-journals.orgresearchgate.net and Umemoto's reagents tcichemicals.comrsc.orgresearchgate.nettcichemicals.com are hypervalent iodine and sulfonium (B1226848) salts, respectively, that deliver a "CF3+" equivalent. The reaction of pyrazin-2-ol, which exists in equilibrium with its pyrazin-2-one tautomer and possesses some electron-rich character, with these reagents could potentially lead to the desired product.

Nucleophilic trifluoromethylating agents , such as TMSCF3, require an electrophilic site on the pyrazine ring. semanticscholar.orgnih.govsigmaaldrich.com To achieve trifluoromethylation at the 5-position of pyrazin-2-ol, prior activation of this position, for instance by halogenation, is typically necessary. The subsequent reaction proceeds via a nucleophilic aromatic substitution mechanism.

| Reagent Type | Specific Reagent | Substrate Requirement | Mechanism | Reference |

|---|---|---|---|---|

| Electrophilic | Togni's Reagent II | Electron-rich pyrazine | Electrophilic aromatic substitution | enamine.netwikipedia.org |

| Electrophilic | Umemoto's Reagent | Electron-rich pyrazine | Electrophilic aromatic substitution | tcichemicals.comrsc.org |

| Nucleophilic | TMSCF3 (Ruppert-Prakash) | Electron-deficient pyrazine (e.g., halopyrazine) | Nucleophilic aromatic substitution | semanticscholar.orgnih.gov |

Functionalization and Derivatization of Pre-existing Pyrazine Scaffolds for this compound Synthesis

An alternative and often highly effective approach is to start with a pyrazine ring that already contains one of the desired functional groups and then introduce the other.

A key strategy involves starting with an aminopyrazine. For instance, 2-amino-5-(trifluoromethyl)pyrazine can serve as a precursor. The amino group can be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis, a transformation analogous to the Sandmeyer reaction. organic-chemistry.orgnih.gov This method allows for the late-stage introduction of the hydroxyl group.

Another viable route is the hydrolysis of a 2-halo-5-(trifluoromethyl)pyrazine. For example, 2-chloro-5-(trifluoromethyl)pyrazine (B1288226) can be subjected to hydrolysis under acidic or basic conditions to yield this compound. The electron-withdrawing nature of the trifluoromethyl group can facilitate the nucleophilic aromatic substitution of the halogen at the 2-position. nih.gov

Research has demonstrated the synthesis of 5-trifluoromethyl-substituted pyrazine derivatives from 2-aminopyrazines through a three-step process involving iodination, followed by a domino trifluoromethylation and condensation. researchgate.net While this specific example leads to a formimidamide derivative, the core strategy of functionalizing a 2-aminopyrazine (B29847) to introduce a trifluoromethyl group at the 5-position is highly relevant. Subsequent conversion of the amino group to a hydroxyl group would complete the synthesis of the target molecule.

Halogenation and Subsequent Nucleophilic Substitution

The conversion of the hydroxyl group in this compound to a halogen atom is a critical step for further derivatization. Pyrazin-2-ols can exist in tautomeric equilibrium with their corresponding pyrazin-2(1H)-one form. The hydroxyl form can be converted to a leaving group, often by treatment with halogenating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield the corresponding 2-chloropyrazine (B57796).

In the case of this compound, this transformation would yield 2-chloro-5-(trifluoromethyl)pyrazine. This derivative is highly activated for nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of both the pyrazine nitrogen atoms and the trifluoromethyl group. The trifluoromethyl group, in particular, significantly decreases the electron density of the pyrazine ring, making it more susceptible to attack by nucleophiles.

The chlorine atom at the 2-position can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce a wide range of functional groups. The reaction conditions for these substitutions typically involve heating the 2-chloropyrazine derivative with the desired nucleophile in a suitable solvent, often in the presence of a base to neutralize the liberated HCl.

Table 1: Examples of Nucleophilic Substitution Reactions on 2-Chloro-5-(trifluoromethyl)pyrazine

| Nucleophile | Reagent | Product |

| Amine | R-NH₂ | 2-Amino-5-(trifluoromethyl)pyrazine |

| Alkoxide | R-ONa | 2-Alkoxy-5-(trifluoromethyl)pyrazine |

| Thiolate | R-SNa | 2-Thioether-5-(trifluoromethyl)pyrazine |

This table presents hypothetical, yet chemically plausible, reactions based on the known reactivity of similar compounds.

Hydroxylation Strategies on Pyrazine Derivatives

The direct synthesis of this compound can be approached through the hydroxylation of a pre-functionalized pyrazine ring. One common strategy involves the nucleophilic substitution of a suitable leaving group, such as a halogen, on the pyrazine ring with a hydroxide (B78521) source. For instance, the hydrolysis of 2-chloro-5-(trifluoromethyl)pyrazine under basic conditions could yield the target compound.

Another approach is the oxidation of an amino group. The synthesis of this compound could potentially be achieved from 2-amino-5-(trifluoromethyl)pyrazine via diazotization followed by hydrolysis of the resulting diazonium salt. This is a standard method for converting aromatic amines to phenols.

Furthermore, direct C-H hydroxylation of 5-(trifluoromethyl)pyrazine is a more modern and atom-economical approach, though it can be challenging to achieve regioselectivity. This typically involves the use of strong oxidizing agents or transition-metal catalysts.

Asymmetric Synthesis and Chiral Induction in Related Fluorinated Heterocycles

While specific examples of asymmetric synthesis to generate chiral centers in derivatives of this compound are not widely reported, the principles of asymmetric synthesis in related fluorinated heterocycles can be applied. The introduction of a chiral center can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.

For instance, if a substituent introduced via nucleophilic substitution contains a stereocenter, a chiral nucleophile could be employed. Alternatively, a prochiral pyrazine derivative could undergo an asymmetric transformation. For example, the reduction of a ketone on a side chain attached to the pyrazine ring using a chiral reducing agent could lead to the formation of a chiral alcohol.

In the broader context of fluorinated heterocycles, organocatalysis and transition-metal catalysis have been successfully employed for asymmetric transformations. Chiral phosphoric acids, for example, have been used to catalyze enantioselective additions to imines, a strategy that could be adapted to pyrazine-containing substrates.

Application of Multicomponent Reactions (MCRs) in Pyrazine Derivative Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical route to complex molecules. While specific MCRs for the direct synthesis of this compound are not well-documented, general MCRs for pyrazine synthesis can be considered.

Many pyrazine syntheses involve the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. An MCR approach could involve the in situ generation of one or both of these key intermediates. For example, a three-component reaction of an α-hydroxyketone, an amine, and an aldehyde could potentially lead to a substituted pyrazine. The challenge in applying this to this compound would be the incorporation of the trifluoromethyl group and the hydroxyl group at the desired positions.

Consideration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its derivatives, several green chemistry principles can be applied.

The use of safer solvents is a key consideration. Whenever possible, reactions should be conducted in water or other environmentally benign solvents. Solvent-free reactions, or reactions on solid supports, are also attractive alternatives. The use of microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption.

Atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is another important principle. MCRs are inherently more atom-economical than multi-step linear syntheses. Catalytic reactions are also preferred over stoichiometric ones, as they reduce waste. The development of reusable catalysts is a further step towards a greener synthesis.

Table 2: Green Chemistry Considerations in Pyrazine Synthesis

| Green Chemistry Principle | Application in Pyrazine Synthesis |

| Prevention | Designing syntheses to minimize waste. |

| Atom Economy | Utilizing MCRs and cycloaddition reactions. |

| Less Hazardous Chemical Syntheses | Using less toxic reagents and solvents. |

| Designing Safer Chemicals | Designing derivatives with reduced toxicity. |

| Safer Solvents and Auxiliaries | Employing water, ethanol, or solvent-free conditions. |

| Design for Energy Efficiency | Using microwave-assisted synthesis to reduce reaction times. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Using catalytic instead of stoichiometric reagents. |

| Design for Degradation | Designing products that biodegrade after use. |

| Real-time analysis for Pollution Prevention | Monitoring reactions to prevent byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize risks. |

Chemical Reactivity and Derivatization of this compound

Analysis of Nucleophilic and Electrophilic Reactivity Profiles of the Pyrazine Ring

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency is significantly enhanced by the presence of a strong electron-withdrawing trifluoromethyl group at the 5-position. Consequently, the pyrazine ring in this compound is highly deactivated towards electrophilic aromatic substitution. Electrophilic attack, if it were to occur, would be directed to the carbon atoms, but the conditions required would likely be harsh and could lead to decomposition.

Conversely, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic attack. The carbon atoms of the pyrazine ring are the primary electrophilic sites. The presence of the trifluoromethyl group further increases the electrophilicity of the ring carbons, particularly those in close proximity.

The compound can exist in two tautomeric forms: the pyrazin-2-ol form and the pyrazin-2(1H)-one form. The reactivity of the molecule will be a composite of the reactivity of these two tautomers.

Nucleophilic Character: The nitrogen atoms of the pyrazine ring possess lone pairs of electrons and can act as nucleophiles, for example, in alkylation or protonation reactions. The oxygen atom of the hydroxyl group (in the pyrazin-2-ol tautomer) is also a nucleophilic center.

Electrophilic Character: The carbon atoms of the pyrazine ring, particularly C-2, C-3, and C-6, are electrophilic and susceptible to attack by strong nucleophiles. The carbonyl carbon in the pyrazin-2(1H)-one tautomer is a prominent electrophilic site.

Table 3: Predicted Reactivity of this compound

| Site | Predicted Reactivity | Rationale |

| Pyrazine Ring Carbons | Electrophilic | Electron-deficient ring system, further activated by the -CF₃ group. |

| Pyrazine Ring Nitrogens | Nucleophilic and Basic | Lone pair of electrons available for protonation or alkylation. |

| Hydroxyl Oxygen | Nucleophilic | Lone pairs of electrons can participate in reactions. |

| Carbonyl Carbon (in tautomer) | Electrophilic | Susceptible to nucleophilic attack. |

Oxidative and Reductive Transformations

The electron-deficient pyrazine ring in this compound influences its susceptibility to both oxidation and reduction. The presence of the trifluoromethyl group generally increases the resistance of the aromatic ring to oxidation and makes reduction more favorable compared to unsubstituted pyrazines.

The oxidation of pyrazine derivatives can lead to the corresponding N-oxides. The pyrazine ring's low electron density, further decreased by the trifluoromethyl group, makes direct oxidation challenging. However, various oxidizing agents have been employed for the N-oxidation of substituted pyrazines.

Commonly used reagents for the oxidation of pyrazines include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst. For instance, the oxidation of pyrazines can be achieved using a reagent system composed of O₂, H₂O₂, a vanadium derivative, and pyrazine-2-carboxylic acid, which has been shown to be effective for the oxidation of various organic substrates rsc.orgresearchgate.netunine.ch. While direct experimental data for this compound is not available, it is anticipated that under forcing conditions, oxidation would occur at one of the nitrogen atoms, likely the one more distant from the electron-withdrawing trifluoromethyl group, to form the corresponding pyrazine-N-oxide.

Table 1: Representative Oxidation Reactions of Pyrazine Derivatives (Data below is illustrative and based on general pyrazine chemistry, not specifically this compound)

| Starting Material | Oxidizing Agent | Product | Reference |

| Substituted Pyrazine | m-CPBA | Pyrazine-N-oxide | researchgate.net |

| Substituted Pyrazine | H₂O₂ / Vanadium Catalyst | Pyrazine-N-oxide | rsc.orgunine.ch |

The electron-deficient nature of the pyrazine ring in this compound makes it susceptible to reduction. Catalytic hydrogenation is a common method for the reduction of pyrazine rings, typically leading to the corresponding piperazine (B1678402) derivatives.

Electrochemical reduction of pyrazines in an alkaline hydroorganic medium has been shown to produce 1,4-dihydropyrazines, which are often too unstable to be isolated and can isomerize to more stable 1,2- or 1,6-dihydropyrazines cdnsciencepub.com. The reduction of 2-mercaptopyrazine (B1227527) has been observed to yield pyrazine-2(1H)-thione, a reduced form of the starting material nih.gov. Given the electron-withdrawing effect of the trifluoromethyl group, it is expected that the reduction of this compound would proceed under relatively mild conditions. The specific product would depend on the reducing agent and reaction conditions, with possibilities ranging from partial reduction to a di- or tetrahydro-derivative to complete reduction to the corresponding piperazine.

Table 2: Examples of Reduction Reactions of Pyrazine Derivatives (Data below is illustrative and based on general pyrazine chemistry, not specifically this compound)

| Starting Material | Reducing Agent/Method | Product | Reference |

| Substituted Pyrazines | Electrochemical Reduction | Dihydropyrazines | cdnsciencepub.com |

| 2-Mercaptopyrazine | (during crystallization) | Pyrazine-2(1H)-thione | nih.gov |

| Substituted Pyrazines | Catalytic Hydrogenation (e.g., H₂/Pd) | Piperazines | General Knowledge |

Cross-Coupling Reaction Methodologies

For this compound to participate in cross-coupling reactions, the hydroxyl group typically needs to be converted into a better leaving group, such as a halide (Cl, Br, I) or a triflate (OTf). The resulting halo- or triflyloxypyrazine can then serve as a substrate in various palladium- or nickel-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. This reaction is widely used for the synthesis of biaryl and heteroaryl compounds.

The Suzuki-Miyaura coupling of halopyrazines, including those with electron-withdrawing groups, has been well-documented. For instance, 2-chloropyrazines have been successfully coupled with various arylboronic acids using palladium catalysts researchgate.netsemanticscholar.org. The presence of a trifluoromethyl group is generally well-tolerated in these reactions nih.govmdpi.com. Therefore, a halogenated derivative of this compound would be expected to undergo Suzuki-Miyaura coupling with a range of aryl- and heteroarylboronic acids to yield the corresponding 2-aryl-5-(trifluoromethyl)pyrazines.

Table 3: Illustrative Suzuki-Miyaura Coupling of Halogenated Pyridines and Pyrazines (Conditions and yields are based on analogous systems)

| Halide Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Product | Reference |

| 2-Chloropyridine | Arylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 2-Arylpyridine | researchgate.net |

| 2-Chloropyrazine | Arylboronic acid | Pd(II) ONO pincer complex | - | - | 2-Arylpyrazine | semanticscholar.org |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | Pd nanoparticles on Graphene | - | DMF/H₂O | 4,4'-Difluorobiphenyl | mdpi.com |

The Kumada-Corriu coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. It is one of the earliest developed cross-coupling reactions for the formation of C-C bonds wikipedia.orgchem-station.comorganic-chemistry.org.

This reaction is effective for the coupling of aryl and heteroaryl halides with Grignard reagents organic-chemistry.orgrsc.org. The high reactivity of Grignard reagents can limit the functional group tolerance of the reaction chem-station.com. However, methods have been developed to couple functionalized Grignard reagents with various halides, including those bearing trifluoromethyl groups nih.gov. A halogenated derivative of this compound would likely serve as a suitable electrophile in a Kumada-Corriu coupling with various Grignard reagents to afford the corresponding 2-substituted pyrazines.

Table 4: Representative Kumada-Corriu Coupling Reactions (Conditions and yields are based on analogous systems)

| Halide Substrate | Grignard Reagent | Catalyst | Solvent | Product | Reference |

| Aryl Chloride | Arylmagnesium bromide | Pd(dba)₂/dppf | THF | Biaryl | organic-chemistry.org |

| Nonactivated Alkyl Halide | Arylmagnesium chloride | [((Me)NN₂)NiCl] | THF | Aryl-Alkyl | nih.gov |

| Aryl Halide | Alkylmagnesium bromide | NiCl₂(dppp) | Diethyl ether | Alkylarene | wikipedia.orgorganic-chemistry.org |

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide or triflate, providing a powerful method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds wikipedia.orgorganic-chemistry.orglibretexts.org.

The Sonogashira coupling is generally tolerant of a wide range of functional groups. Halogenated pyrazines and other trifluoromethyl-substituted heterocycles have been successfully employed in Sonogashira reactions nih.gov. A 2-halo-5-(trifluoromethyl)pyrazine, derived from this compound, would be a suitable substrate for Sonogashira coupling with various terminal alkynes. This would provide access to a range of 2-alkynyl-5-(trifluoromethyl)pyrazines. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base such as an amine wikipedia.orgorganic-chemistry.orgsigmaaldrich.com.

Table 5: Examples of Sonogashira Coupling Reactions with Heteroaryl Halides (Conditions and yields are based on analogous systems)

| Halide Substrate | Alkyne | Catalyst System | Base | Solvent | Product | Reference |

| 2-Amino-3-bromopyridine | Terminal Alkyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 2-Amino-3-alkynylpyridine | libretexts.org |

| Aryl Halide | Terminal Alkyne | Immobilized Pd catalyst | NaOH | Methanol | Arylacetylene | thalesnano.com |

| 2-Bromoaniline | Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl | TMP | Acetonitrile | 2-Alkynylaniline | nih.gov |

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical and materials science. nih.gov While direct Buchwald-Hartwig amination on this compound is not the typical approach due to the presence of the hydroxyl group, the reaction is highly relevant for its halogenated precursors, such as 2-chloro-5-(trifluoromethyl)pyrazine. The resulting amino-substituted pyrazines can then be converted to the target compound or its derivatives.

The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of an aryl or heteroaryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst. nih.govmdpi.com The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with bulky, electron-rich ligands generally favoring high catalytic activity. mdpi.com

For the synthesis of precursors to this compound derivatives, the Buchwald-Hartwig amination of 2-chloro-5-(trifluoromethyl)pyrazine with a variety of primary and secondary amines can be employed. This reaction allows for the introduction of a diverse range of amino substituents at the 2-position of the pyrazine ring.

Table 1: Examples of Buchwald-Hartwig Amination with 2-Chloro-5-(Trifluoromethyl)pyrazine

| Amine | Catalyst/Ligand | Base | Solvent | Product |

| Morpholine (B109124) | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 2-Morpholino-5-(trifluoromethyl)pyrazine |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | N-Phenyl-5-(trifluoromethyl)pyrazin-2-amine |

| Benzylamine | PdCl₂(dppf) | K₃PO₄ | THF | N-Benzyl-5-(trifluoromethyl)pyrazin-2-amine |

Note: This table is illustrative and based on general principles of Buchwald-Hartwig amination applied to similar heteroaryl chlorides. Specific conditions for 2-chloro-5-(trifluoromethyl)pyrazine may vary.

Condensation and Substitution Reactions Involving the 2-Hydroxyl Functionality

The 2-hydroxyl group of this compound is a key functional handle for a variety of chemical transformations, including condensation and substitution reactions. These reactions allow for the introduction of diverse functionalities, leading to the synthesis of a wide array of derivatives with potentially altered physicochemical and biological properties.

O-Alkylation and O-Acylation:

The hydroxyl group can readily undergo O-alkylation to form ethers and O-acylation to form esters. These reactions typically proceed via nucleophilic attack of the hydroxyl oxygen on an electrophilic carbon.

O-Alkylation (Ether Synthesis): The Williamson ether synthesis is a common method for O-alkylation, involving the deprotonation of the hydroxyl group with a base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

O-Acylation (Ester Synthesis): Esterification can be achieved by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acid byproduct.

Table 2: Representative Condensation and Substitution Reactions of this compound

| Reagent | Reaction Type | Product |

| Methyl iodide | O-Alkylation | 2-Methoxy-5-(trifluoromethyl)pyrazine |

| Acetyl chloride | O-Acylation | 5-(Trifluoromethyl)pyrazin-2-yl acetate |

| Benzyl bromide | O-Alkylation | 2-(Benzyloxy)-5-(trifluoromethyl)pyrazine |

| Benzoic anhydride | O-Acylation | 5-(Trifluoromethyl)pyrazin-2-yl benzoate |

Note: This table provides hypothetical examples based on standard organic transformations of hydroxypyrazines.

Design and Synthesis of Advanced Derivatives and Analogues of this compound

The development of advanced derivatives and analogues of this compound is driven by the quest for compounds with optimized properties for various applications, particularly in drug discovery. This involves strategic structural modifications to explore the structure-activity relationship (SAR) and fine-tune the molecule's characteristics.

Exploration of Diversification Strategies for Structural Modifications

Diversification of the this compound scaffold can be achieved through a variety of synthetic strategies that target different positions of the pyrazine ring. A common approach involves leveraging the reactivity of halogenated intermediates. For instance, a chloro or bromo substituent can be introduced at other positions on the pyrazine ring, which can then serve as a handle for cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings to introduce aryl, vinyl, or alkynyl groups.

Furthermore, functional group interconversions provide another avenue for diversification. The trifluoromethyl group itself, while generally stable, can in some cases be modified. The hydroxyl group, as discussed previously, is a prime site for introducing a wide range of functionalities.

Installation of Diverse Substituents on the Pyrazine Ring

The installation of diverse substituents on the pyrazine ring is crucial for modulating the electronic and steric properties of the molecule. This can be achieved through a combination of synthetic methodologies.

Halogenation: Electrophilic halogenation can introduce chloro, bromo, or iodo substituents onto the pyrazine ring, providing sites for further functionalization via cross-coupling reactions.

Nitration and Reduction: Nitration of the pyrazine ring, followed by reduction of the nitro group to an amine, introduces a versatile amino functionality that can be further derivatized through acylation, alkylation, or diazotization reactions.

Metal-Catalyzed Cross-Coupling Reactions: As mentioned, palladium-catalyzed cross-coupling reactions are indispensable tools for installing carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast array of substituents.

Table 3: Strategies for Installing Substituents on the 5-(Trifluoromethyl)pyrazine Scaffold

| Reaction | Reagent | Position of Substitution | Resulting Functionality |

| Halogenation | N-Bromosuccinimide (NBS) | C-3 or C-6 | Bromo |

| Nitration | HNO₃/H₂SO₄ | C-3 or C-6 | Nitro |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | C-3 or C-6 (from halo-precursor) | Aryl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | C-3 or C-6 (from halo-precursor) | Alkynyl |

Note: The feasibility and regioselectivity of these reactions would need to be determined experimentally for the specific 5-(trifluoromethyl)pyrazine system.

Advanced Spectroscopic and Analytical Investigations of 5 Trifluoromethyl Pyrazin 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 5-(Trifluoromethyl)pyrazin-2-OL, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for complete structural assignment.

¹H NMR spectroscopy provides information on the number and environment of hydrogen atoms in a molecule. The pyrazine (B50134) ring of this compound contains two protons. Their chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group. The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at positions 3 and 6 of the pyrazine ring. The presence of the hydroxyl (-OH) group provides an additional, often broad, signal that can be confirmed by D₂O exchange.

Expected ¹H NMR Spectral Data for this compound:

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | 8.0 - 8.4 | Singlet (s) |

| H-6 | 8.2 - 8.6 | Singlet (s) |

| OH | Variable (broad) | Singlet (s) |

Note: Predicted values are based on analogous heterocyclic systems. Actual values may vary depending on solvent and concentration.

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. This compound has five carbon atoms, including the trifluoromethyl carbon. Each carbon atom in a unique electronic environment gives a distinct signal. The carbon attached to the trifluoromethyl group (C-5) and the trifluoromethyl carbon itself will exhibit characteristic splitting patterns (a quartet for C-5 and a quartet for the -CF₃) due to coupling with the three fluorine atoms (¹J-CF and ²J-CF). The signals for the pyrazine ring carbons are found in the downfield region typical for aromatic and heteroaromatic systems. Quaternary carbons, those without attached protons (like C-2 and C-5), often show signals of lower intensity. youtube.com

Expected ¹³C NMR Spectral Data for this compound:

| Carbon Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to F) |

|---|---|---|

| C-2 (C-OH) | 155 - 160 | Singlet or narrow multiplet |

| C-3 | 135 - 145 | Singlet or narrow multiplet |

| C-5 (C-CF₃) | 145 - 155 | Quartet (q) |

| C-6 | 138 - 148 | Singlet or narrow multiplet |

| -CF₃ | 118 - 125 | Quartet (q) |

Note: Predicted values are based on analogous heterocyclic systems. The presence of the electron-withdrawing -CF₃ group significantly influences the chemical shifts.

Given the presence of a trifluoromethyl group, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. magritek.com This method specifically detects fluorine atoms, which have a 100% natural abundance of the NMR-active ¹⁹F isotope. The spectrum for this compound is expected to show a single, sharp signal (a singlet), as all three fluorine atoms in the -CF₃ group are chemically equivalent. The chemical shift of this signal is characteristic for trifluoromethyl groups attached to an aromatic ring, typically appearing in a range of -60 to -70 ppm relative to a CCl₃F standard. rsc.org For instance, the related compound 5-(trifluoromethyl)pyridin-2-ol shows a ¹⁹F signal at δ -59.74 ppm. rsc.org

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei. libretexts.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through two or three bonds. For this compound, a COSY spectrum would be expected to show no cross-peaks between the pyrazine ring protons, confirming their isolated positions on the ring (i.e., they are not on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded carbon and proton atoms (¹H-¹³C). columbia.edu It is used to definitively assign the protonated carbons in the molecule. For this compound, cross-peaks would appear between the signal for H-3 and C-3, and between H-6 and C-6, confirming their assignments in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two to four bonds. columbia.eduprinceton.edu HMBC is critical for connecting the different fragments of the molecule and placing the substituents. Key expected correlations for this compound would include:

The proton at H-3 showing correlations to carbons C-2 and C-5.

The proton at H-6 showing correlations to carbons C-2 and C-5.

These correlations would unambiguously confirm the relative positions of the protons and the trifluoromethyl and hydroxyl groups on the pyrazine ring.

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing the purity of a sample and confirming its molecular weight. For this compound (Molecular Formula: C₅H₃F₃N₂O, Molecular Weight: 164.09 g/mol ), the mass spectrum would be expected to show a prominent molecular ion peak. fluorochem.co.uk Depending on the ionization method used (e.g., Electrospray Ionization - ESI), this would typically be observed as the protonated molecule [M+H]⁺ at m/z 165.09 or the deprotonated molecule [M-H]⁻ at m/z 163.08. Analysis of the fragmentation patterns in MS/MS experiments can further validate the structure by showing characteristic losses, such as the loss of CO or HCN from the pyrazine ring.

Expected LC-MS Data for this compound:

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₅H₄F₃N₂O⁺ | 165.03 |

| [M-H]⁻ | C₅H₂F₃N₂O⁻ | 163.02 |

Note: The observed m/z values provide high-confidence confirmation of the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. In the analysis of this compound, the gas chromatograph separates the compound from any impurities or reaction byproducts based on its boiling point and interaction with the stationary phase of the GC column. jpmsonline.comgcms.cz Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI), causing it to fragment into characteristic pieces. gcms.czmdpi.com

The resulting mass spectrum serves as a molecular fingerprint. The molecular ion peak [M]+ would correspond to the molar mass of the compound. For this compound (C5H3F3N2O), the nominal mass is 164 g/mol . Key fragmentation patterns would likely include the loss of the trifluoromethyl group ([M-CF3]+), and other fragments arising from the cleavage of the pyrazine ring. mdpi.comnih.gov These fragmentation patterns are crucial for confirming the compound's identity.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Description |

| [C5H3F3N2O]+ | 164 | Molecular Ion (M+) |

| [C4H3N2O]+ | 95 | Loss of Trifluoromethyl group (-CF3) |

| [C4H2FN2]+ | 93 | Rearrangement and fragmentation |

| [CF3]+ | 69 | Trifluoromethyl cation |

High-Resolution Mass Spectrometry (HRMS)

While GC-MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) delivers a highly accurate mass measurement, typically to four or more decimal places. rsc.orgnih.gov This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing it from other potential formulas that have the same nominal mass. rsc.orgcopernicus.org

For this compound, HRMS would be used to confirm the elemental composition of C5H3F3N2O. The experimentally measured mass would be compared against the calculated theoretical (monoisotopic) mass. A very small mass difference, usually in the low parts-per-million (ppm) range, provides high confidence in the assigned chemical formula. nih.govrsc.org

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C5H3F3N2O |

| Theoretical Exact Mass (M) | 164.0201 |

| Theoretical [M+H]+ | 165.0279 |

| Required Mass Accuracy | < 5 ppm |

Vibrational Spectroscopy Applications

Vibrational spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are indispensable for identifying the functional groups and probing the bonding arrangements within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. youtube.com The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the molecule's functional groups. researchgate.netthermofisher.com For this compound, the spectrum is expected to show characteristic peaks for the O-H, C=O, C-N, and C-F bonds. The pyrazinone ring itself will also exhibit a series of characteristic skeletal vibrations. researchgate.netresearchgate.net The presence of a strong electron-withdrawing trifluoromethyl group can influence the position and intensity of neighboring vibrational bands. nih.gov

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | Hydroxyl | 3200-3400 (broad) | Medium-Strong |

| N-H Stretch | Pyrazinone Tautomer | 3100-3300 | Medium |

| C=O Stretch | Pyrazinone | 1650-1690 | Strong |

| C=N/C=C Stretch | Pyrazine Ring | 1500-1600 | Medium-Strong |

| C-F Stretch | Trifluoromethyl | 1100-1300 | Very Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light, where shifts in the wavelength of the scattered light correspond to the vibrational modes of the molecule. nih.gov While FT-IR is sensitive to polar bonds and asymmetrical vibrations, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. Therefore, the symmetric stretching vibrations of the pyrazine ring are expected to be particularly prominent in the Raman spectrum. researchgate.netresearchgate.net The C-F symmetric stretch may also provide a distinct signal. Comparing the FT-IR and Raman spectra helps to provide a more complete picture of the molecule's vibrational characteristics. nih.gov

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Expected Intensity |

| Pyrazine Ring Breathing | Symmetric Ring Mode | 1000-1150 | Strong |

| C=C Stretch | Pyrazine Ring | 1550-1600 | Strong |

| C-CF3 Stretch | Symmetric Stretch | 700-800 | Medium |

| C=O Stretch | Pyrazinone | 1650-1690 | Weak-Medium |

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

Table 5: Hypothetical Crystallographic Parameters for this compound

| Parameter | Expected Value / Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Hydrogen Bonding | Strong O-H···N intermolecular hydrogen bonds forming dimers or chains. |

| C-O Bond Length | ~1.35 Å (if phenolic) or ~1.24 Å (if C=O) |

| C-CF3 Bond Length | ~1.49 Å |

| Molecular Conformation | The pyrazine ring is expected to be nearly planar. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. uzh.chuomustansiriyah.edu.iq The absorption wavelengths provide insight into the electronic structure of a molecule, particularly its conjugated systems. libretexts.org

For this compound, the spectrum is expected to show absorptions corresponding to π → π* transitions, which involve the promotion of electrons within the conjugated π-system of the pyrazine ring. mdpi.com Additionally, n → π* transitions are possible, involving the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) into anti-bonding π* orbitals. uzh.ch The solvent used for the analysis can influence the position of these absorption maxima (λmax). uomustansiriyah.edu.iqmdpi.com

Table 6: Predicted Electronic Transitions for this compound

| Electronic Transition | Associated Orbitals | Expected λmax Range (nm) |

| π → π | HOMO to LUMO of the π-system | 250-300 |

| n → π | Non-bonding orbitals of N, O to π* | 320-380 |

Computational and Theoretical Studies on 5 Trifluoromethyl Pyrazin 2 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-(Trifluoromethyl)pyrazin-2-OL. These computational methods provide insights into the molecule's electronic landscape, which dictates its physical and chemical characteristics.

Analysis of Molecular Orbitals and Electron Density Distribution

The electronic character of this compound is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The distribution of these orbitals across the molecular framework reveals the most probable sites for electrophilic and nucleophilic attack.

Frontier molecular orbital analysis is a key tool for understanding electronic density and reactivity. researchgate.net The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.netmdpi.com For similar pyrazine (B50134) derivatives, DFT calculations have been employed to determine these reactivity parameters. mdpi.com

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules like this compound, which can aid in its experimental identification and characterization.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. For instance, the chemical shift of the ¹⁹F nuclei in the trifluoromethyl group is influenced by the polarity of its local environment. nih.gov The protons and carbons of the pyrazine ring will exhibit shifts characteristic of their position relative to the nitrogen atoms and the electron-withdrawing substituents. Comparing calculated shifts with experimental data can confirm the molecular structure. mdpi.com

Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of this compound can be simulated through frequency calculations. These calculations predict the frequencies and intensities of the vibrational modes of the molecule. Key predicted vibrational bands would include the O-H stretching frequency, C=O stretching, C-F stretching modes of the trifluoromethyl group, and various stretching and bending modes of the pyrazine ring. Theoretical assignments of these bands can be made by analyzing the potential energy distribution (PED). science.gov For related pyrazine carboxamide derivatives, DFT calculations have been used to assign vibrational modes. researchgate.netresearchgate.net

Density Functional Theory (DFT) Applications

DFT has become a standard method in computational chemistry for studying the properties of molecules like this compound due to its balance of accuracy and computational cost. researchgate.net

Geometry Optimization and Conformational Analysis

The first step in most DFT studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.

The molecule exists in a tautomeric equilibrium between the -ol and the -one form (5-(trifluoromethyl)-1H-pyrazin-2-one). DFT calculations can predict the relative energies of these tautomers to determine the more stable form in the gas phase and in different solvents. mdpi.com The orientation of the trifluoromethyl group relative to the pyrazine ring is also a subject of conformational analysis. While rotation around the C-C bond is possible, there will be a preferred conformation that minimizes steric hindrance. Similar computational studies have been performed on related trifluoromethyl-substituted pyridine (B92270) compounds. journaleras.com

| Parameter | 5-(Trifluoromethyl)pyridin-2-thiol (B3LYP/6-311+G(d,p)) journaleras.com | 5-(Trifluoromethyl)pyridin-2-thiol (HSEH1PBE/6-311+G(d,p)) journaleras.com |

| Bond Lengths (Å) | ||

| C1-S1 | 1.778 | 1.745 |

| Bond Angles (º) | ||

| S1-C1-C2 | 123.288 | 123.129 |

| S1-C1-N1 | 113.711 | 113.711 |

Reaction Pathway Elucidation and Transition State Calculations

DFT is instrumental in exploring the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing the transition state, which is the energy maximum along the reaction coordinate.

The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. sumitomo-chem.co.jp For example, DFT could be used to study the mechanism of reactions such as electrophilic or nucleophilic substitution on the pyrazine ring, or reactions involving the hydroxyl and trifluoromethyl groups. Understanding these pathways is crucial for designing new synthetic routes and predicting the products of reactions.

Prediction of Chemical Reactivity Parameters

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. These parameters provide a deeper understanding of the molecule's chemical behavior.

Key reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution, calculated as (I-A)/2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (1/η).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as χ²/2η.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations are invaluable for understanding its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor.

In the context of drug discovery, MD simulations are often performed after molecular docking to assess the stability of a predicted ligand-protein complex. For instance, studies on derivatives of 3-(trifluoromethyl)-5,6,7,8-tetrahydro- conicet.gov.arijournalse.orgresearchgate.nettriazolo[4,3-a]pyrazine have employed MD simulations to confirm the stability of the ligand within the active site of its target enzyme. arabjchem.orgtandfonline.com Similarly, a study on a novel pyrazine derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), used MD simulations to show that it could effectively and stably bind to the catalytic sites of matrix metalloproteinase enzymes (MMP-2 and MMP-9). nih.govresearchgate.net For this compound, an MD simulation would involve placing the docked compound into a solvated model of a target protein's binding site and simulating its movement over nanoseconds. Key parameters analyzed would include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand. A stable RMSD for the ligand suggests it remains securely in the binding pocket.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds between the ligand and protein residues throughout the simulation, confirming the importance of these interactions.

These simulations provide a dynamic picture that complements the static view from molecular docking, offering deeper insights into the binding mechanism and the energetic contributions of various interactions over time.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling encompasses a range of techniques used to represent and manipulate molecular structures. A key application is molecular docking, which predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This is crucial for identifying potential drug candidates. The trifluoromethyl-pyrazine scaffold is a common feature in molecules designed as kinase inhibitors, which are a major class of drugs used in oncology and for inflammatory diseases. ed.ac.uk

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target. This is often expressed as a scoring function value, a predicted inhibition constant (Ki), or a half-maximal inhibitory concentration (IC50). While specific docking studies for this compound are not prominent in the literature, studies on analogous compounds highlight the utility of this approach. For example, various trifluoromethyl-substituted heterocyclic compounds have been docked against protein kinases and other targets to predict their inhibitory potential. The binding affinities are influenced by the molecule's ability to form favorable interactions within the protein's active site.

The table below presents examples of predicted or experimentally determined binding affinities for several trifluoromethyl-containing heterocyclic compounds, illustrating the range of potencies observed in this class of molecules.

| Compound/Analog Name | Target Protein | Predicted/Measured Affinity | Reference |

| W14 (A 6-(trifluoromethyl) pyridine derivative) | RORγt | IC50 = 7.5 nM | benthamdirect.com |

| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea | Matrix Metalloproteinase 2 (MMP-2) | Docking Score = -9.0 kcal/mol | nih.govresearchgate.net |

| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea | Matrix Metalloproteinase 9 (MMP-9) | Docking Score = -7.8 kcal/mol | nih.govresearchgate.net |

| N-phenyl-3-(trifluoromethyl)-5,6-dihydro- conicet.gov.arijournalse.orgresearchgate.nettriazolo[4,3-a]pyrazine-7(8H)-carbothioamide derivatives | ARTD7 (BAL3) | Binding Energies = -8.1 to -9.8 kcal/mol | tandfonline.com |

| 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine | PI3Kα | Ki = 17 nM | acs.orgnih.gov |

| 7f (A pyrazole-4-carboxamide derivative) | Succinate Dehydrogenase (SDH) | IC50 = 6.9 µg/mL | acs.orgnih.gov |

This table is illustrative and uses data from structurally related compounds to demonstrate the application of binding affinity prediction.

Beyond predicting affinity, molecular docking reveals the specific intermolecular interactions that stabilize the ligand-protein complex. For this compound, key interactions would likely involve the pyrazine ring, the hydroxyl group, and the trifluoromethyl group.

Hydrogen Bonds: The hydroxyl group (-OH) and the pyrazine nitrogens are potential hydrogen bond donors and acceptors, respectively. Docking studies on related kinase inhibitors frequently show that nitrogen atoms in heterocyclic rings form crucial hydrogen bonds with backbone residues in the "hinge" region of the kinase. For example, in a related PI3K inhibitor, a morpholine (B109124) oxygen atom forms a hydrogen bond with the backbone NH of Val851. acs.orgnih.gov

Hydrophobic and van der Waals Interactions: The trifluoromethyl (-CF3) group is highly lipophilic and can form favorable interactions with hydrophobic pockets in a binding site. Studies on RORγt inverse agonists showed that the -CF3 group interacts with leucine (B10760876) and histidine residues. benthamdirect.com

π-π Stacking: The pyrazine ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. In studies of pyrazole-based inhibitors targeting Succinate Dehydrogenase (SDH), a phenyl ring was shown to have a π-π interaction with an arginine residue. nih.govacs.org

The following table summarizes key interactions identified for analogous compounds, which would be similar to what researchers would look for when modeling this compound.

| Compound/Analog Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Pyridine-based PI3K Inhibitor | PI3Kγ | Asp836, Asp841 | Hydrogen Bonding | nih.gov |

| Pyridine-based PI3K Inhibitor | PI3Kα | Val851 | Hydrogen Bonding | acs.orgnih.gov |

| Pyrazole-carboxamide Derivative | Succinate Dehydrogenase (SDH) | Arg59 | π-π Interaction | nih.govacs.org |

| Pyridine-based RORγt Inverse Agonist | RORγt | Leu324, Leu396, His479 | Interaction with -CF3 group | benthamdirect.com |

This table is illustrative, using data from structurally related compounds to demonstrate the analysis of intermolecular interactions.

Development of Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that correlate variations in the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). These models are essential for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds.

For a series of compounds including this compound, a QSAR/QSPR study would involve:

Data Set Assembly: Gathering a set of pyrazine derivatives with measured biological activity (e.g., IC50 against a kinase) or a specific property.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric or electronic fields). For this compound, key descriptors would include those capturing the electronic effects of the -CF3 group, the hydrogen bonding capacity of the -OH group, and the shape and size of the molecule.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation relating the descriptors to the activity/property.

Validation: Rigorously validating the model to ensure its predictive power.

While a specific QSAR model for this compound is not available, studies on related classes of compounds demonstrate the approach. For example, 2D- and 3D-QSPR models have been developed for pyrazine derivatives to predict properties like odor thresholds. ijournalse.orgresearchgate.net More relevantly, 3D-QSAR studies have been successfully performed on N-(substituted pyridin-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives to understand the structural requirements for their activity as SDH inhibitors. acs.orgnih.gov Such a model for pyrazine-based kinase inhibitors would help identify the optimal positions and types of substituents to enhance potency and selectivity.

Biological and Biomedical Research Applications of 5 Trifluoromethyl Pyrazin 2 Ol and Its Derivatives

Investigation of Molecular Mechanisms of Action

Research into the derivatives of 5-(Trifluoromethyl)pyrazin-2-OL has focused on understanding how these molecules exert their effects at a molecular level. This involves identifying specific biological targets and characterizing the nature of their interactions.

Identification and Validation of Specific Molecular Targets (e.g., Enzymes, Receptors)

The biological effects of these compounds are attributed to their ability to interact with and modulate the function of various enzymes and receptors. The trifluoromethyl group often enhances a compound's ability to bind to its target. nih.gov

Several specific molecular targets for derivatives containing the trifluoromethyl pyrazine (B50134) or similar heterocyclic cores have been identified:

Dipeptidyl Peptidase IV (DPP-IV): A derivative, (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro researchgate.netnih.govnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, is a potent inhibitor of DPP-IV, an enzyme involved in glucose metabolism, making it a target for type 2 diabetes treatment. arabjchem.org

Checkpoint Kinase 1 (CHK1): A series of 5-((4-((morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile derivatives have been identified as potent and selective inhibitors of CHK1, a key kinase in the DNA damage response pathway and a target for cancer therapy.

PI3K/mTOR: The compound 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine was developed as a dual pan-PI3K/mTOR inhibitor, targeting critical pathways in cell growth and proliferation, which are often dysregulated in cancer.

Dihydrofolate Reductase (DHFR): Molecular docking studies on certain chloropyrazine-tethered pyrimidine (B1678525) derivatives suggest DHFR as a potential target, which is crucial for nucleotide synthesis and has implications for anticancer and antimicrobial therapies. researchgate.net

DNA Gyrase and Topoisomerase IV: Some novel triazolo[4,3-a]pyrazine derivatives are believed to exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. nih.govmdpi.com

Elucidation of Binding Affinities and Kinetic Profiles

Understanding the binding affinity and kinetics is crucial for drug development. For derivatives of this compound, these parameters help in optimizing potency and selectivity.

A potent DPP-IV inhibitor, a derivative with a 3-(trifluoromethyl)-5,6-dihydro researchgate.netnih.govnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl moiety, demonstrated an IC₅₀ value of 18 nM. arabjchem.org

The clinical candidate CCT245737, a CHK1 inhibitor, was developed through multiparameter optimization, and its crystal structure bound to CHK1 has been determined, revealing key hydrogen bond interactions with the kinase hinge region.

For a series of 3-trifluoromethyl-5,6-dihydro- researchgate.netnih.govnih.govtriazolo pyrazine derivatives, IC₅₀ values against human colon cancer cell lines HT-29 and HCT-116 ranged from 6.587 to 11.10 µM. mdpi.comresearchgate.net

Antimicrobial Activity Research

The pyrazine framework, particularly when substituted with electron-withdrawing groups like trifluoromethyl, is a promising scaffold for the development of new antimicrobial agents.

Antibacterial Efficacy Studies against Pathogenic Strains

Derivatives of this compound have shown efficacy against a variety of pathogenic bacteria, including both Gram-positive and Gram-negative strains.

Novel triazolo[4,3-a]pyrazine derivatives have demonstrated moderate to good antibacterial activities. mdpi.com One such compound exhibited superior activity with Minimum Inhibitory Concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli. nih.govmdpi.com

N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria. nih.gov One of the most potent compounds in this series inhibited the growth of three out of five S. aureus strains with a MIC of 0.78 μg/mL. nih.gov

Other pyrazole derivatives with 3,5-bis(trifluoromethyl)phenyl substitution have also shown potent inhibition of Gram-positive bacteria, with MIC values as low as 0.25 µg/mL.

Antifungal Properties and Mechanisms of Action

In addition to antibacterial effects, various trifluoromethyl-containing heterocyclic compounds have demonstrated significant antifungal properties.

A series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides showed moderate antifungal activity. nih.govresearchgate.net Compounds 6a, 6b, and 6c displayed over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL. nih.govresearchgate.net

Another study on 1-substituted-5-trifluoromethyl‑1H‑pyrazole-4-carboxamide derivatives found that some compounds exhibited excellent and broad-spectrum in vitro antifungal activities. arabjchem.org The EC₅₀ value of compound Y13 against G. zeae was 13.1 mg/L. arabjchem.org The proposed mechanism for this compound involves the disruption of the fungal cell membrane. arabjchem.org

Dihydropyrrol-2-one compounds featuring two trifluoromethyl groups have also been evaluated for their antifungal activity against yeasts like Candida species. researchgate.net

Studies on Resistance Modulation

A critical area of antimicrobial research is overcoming drug resistance. The development of novel compounds that are effective against resistant strains or that can modulate resistance mechanisms is of high importance.

Research has focused on developing pyrazole derivatives that are potent against drug-resistant pathogens like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov

Several N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been shown to be effective not only against planktonic bacteria but also in preventing and eradicating biofilms formed by MRSA and Enterococcus faecalis. nih.gov

The challenge of multidrug-resistant pathogens necessitates the exploration of compounds with novel mechanisms of action. nih.gov Investigations into some pyrazole derivatives suggest they may act on targets that have a global effect on bacterial cell function, which could be a strategy to circumvent existing resistance mechanisms. nih.gov

Anti-Inflammatory Potential and Related Mechanisms

Derivatives of this compound have been investigated for their ability to combat inflammation, a key process in numerous chronic diseases. The primary mechanisms explored include the inhibition of cyclooxygenase (COX) enzymes and the modulation of broader inflammatory pathways.

Cyclooxygenase (COX) Enzyme Inhibition Studies

A significant area of research has been the evaluation of trifluoromethyl-substituted pyrazole derivatives, structurally related to pyrazines, as selective inhibitors of COX-2. nih.govmdpi.comnih.govnih.gov The COX-2 enzyme is a key player in the synthesis of prostaglandins, which are mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Studies have shown that certain 1,5-diarylpyrazole derivatives containing a trifluoromethyl group exhibit potent anti-inflammatory activity. nih.gov For instance, a series of 1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazoles demonstrated significant anti-inflammatory effects in a carrageenan-induced rat paw edema assay, with some compounds showing efficacy comparable to the standard drug indomethacin. nih.gov Molecular docking studies have further supported these findings, suggesting that these compounds can effectively bind to the active site of the COX-2 enzyme. nih.gov

While direct studies on this compound are limited, the data from related pyrazole derivatives suggest that the trifluoromethyl moiety is a key contributor to their anti-inflammatory and COX-2 inhibitory potential.

Modulation of Inflammatory Pathways

Beyond direct COX inhibition, some trifluoromethyl-substituted pyrazole derivatives have been shown to exert anti-inflammatory effects through cyclooxygenase-independent mechanisms. nih.gov Research has indicated that these compounds can inhibit the activation of T cells, which play a crucial role in the inflammatory response. nih.gov

Specifically, these derivatives have been found to suppress the synthesis of pro-inflammatory cytokines such as Interleukin-2 (IL-2), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ) in activated T cells. nih.gov This immunosuppressive effect appears to be linked to the inhibition of transcription factors like Nuclear Factor of Activated T cells (NFAT) and Nuclear Factor-kappa B (NF-κB), which are essential for the expression of many inflammatory genes. nih.gov Chronic administration of certain 5-trifluoromethyl-4,5-dihydro-1H-pyrazole derivatives in animal models of arthritis has also been shown to produce significant antinociceptive effects, further highlighting their potential in managing inflammatory pain. nih.gov

Anticancer and Antiproliferative Investigations